2-[(3-Phenylpropyl)thio]benzoic acid
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Overview
Description
2-[(3-Phenylpropyl)thio]benzoic acid is a chemical compound with the molecular formula C16H16O2S and a molecular weight of 272.36 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a benzoic acid moiety linked to a phenylpropyl group via a sulfur atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenylpropyl)thio]benzoic acid typically involves the reaction of 3-phenylpropyl thiol with benzoic acid derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the thioester bond between the thiol and the carboxylic acid group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenylpropyl)thio]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-[(3-Phenylpropyl)thio]benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Biological Studies: Used to study cellular processes and molecular pathways involving sulfur-containing compounds.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Phenylpropyl)thio]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially altering their structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2-[(3-Phenylpropyl)thio]acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
2-[(3-Phenylpropyl)thio]propanoic acid: Contains a propanoic acid group.
2-[(3-Phenylpropyl)thio]butanoic acid: Features a butanoic acid group.
Uniqueness
2-[(3-Phenylpropyl)thio]benzoic acid is unique due to its specific combination of a benzoic acid moiety and a phenylpropyl group linked via a sulfur atom. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
2-(3-phenylpropylsulfanyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c17-16(18)14-10-4-5-11-15(14)19-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSAZJUNDOZLDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.